molecular formula C15H23NO3 B14683382 [2-(hydroxymethyl)-2-methylpentyl] N-benzylcarbamate CAS No. 25384-38-7

[2-(hydroxymethyl)-2-methylpentyl] N-benzylcarbamate

Cat. No.: B14683382
CAS No.: 25384-38-7
M. Wt: 265.35 g/mol
InChI Key: FQSWAPFQPLQSHF-UHFFFAOYSA-N
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Description

[2-(hydroxymethyl)-2-methylpentyl] N-benzylcarbamate is an organic compound that belongs to the class of carbamates Carbamates are esters of carbamic acid and are widely used in various fields such as agriculture, medicine, and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(hydroxymethyl)-2-methylpentyl] N-benzylcarbamate typically involves the reaction of 2-(hydroxymethyl)-2-methylpentanol with benzyl isocyanate. The reaction is usually carried out in the presence of a catalyst such as a tertiary amine or a metal complex to facilitate the formation of the carbamate linkage. The reaction conditions often include moderate temperatures (around 50-70°C) and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of automated systems also minimizes human error and enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

[2-(hydroxymethyl)-2-methylpentyl] N-benzylcarbamate undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.

    Reduction: The carbamate group can be reduced to form an amine.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles such as alkoxides and amines can be used to substitute the benzyl group.

Major Products Formed

    Oxidation: The major product is [2-(carboxymethyl)-2-methylpentyl] N-benzylcarbamate.

    Reduction: The major product is [2-(hydroxymethyl)-2-methylpentyl] N-benzylamine.

    Substitution: The major products depend on the nucleophile used; for example, using methoxide results in [2-(hydroxymethyl)-2-methylpentyl] N-methoxycarbamate.

Scientific Research Applications

[2-(hydroxymethyl)-2-methylpentyl] N-benzylcarbamate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It serves as a probe to study enzyme-catalyzed reactions involving carbamates.

    Medicine: It is investigated for its potential use as a drug or drug precursor.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of [2-(hydroxymethyl)-2-methylpentyl] N-benzylcarbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with active sites of enzymes, inhibiting their activity. This interaction can affect various biochemical pathways, leading to changes in cellular functions. The hydroxymethyl group can also participate in hydrogen bonding, further stabilizing the compound’s interaction with its targets.

Comparison with Similar Compounds

Similar Compounds

  • [2-(hydroxymethyl)-2-methylpentyl] N-methylcarbamate
  • [2-(hydroxymethyl)-2-methylpentyl] N-ethylcarbamate
  • [2-(hydroxymethyl)-2-methylpentyl] N-phenylcarbamate

Uniqueness

Compared to similar compounds, [2-(hydroxymethyl)-2-methylpentyl] N-benzylcarbamate has a unique benzyl group that enhances its lipophilicity and ability to interact with hydrophobic pockets in enzymes. This makes it a valuable tool in studying enzyme-substrate interactions and developing enzyme inhibitors.

Properties

CAS No.

25384-38-7

Molecular Formula

C15H23NO3

Molecular Weight

265.35 g/mol

IUPAC Name

[2-(hydroxymethyl)-2-methylpentyl] N-benzylcarbamate

InChI

InChI=1S/C15H23NO3/c1-3-9-15(2,11-17)12-19-14(18)16-10-13-7-5-4-6-8-13/h4-8,17H,3,9-12H2,1-2H3,(H,16,18)

InChI Key

FQSWAPFQPLQSHF-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)(CO)COC(=O)NCC1=CC=CC=C1

Origin of Product

United States

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